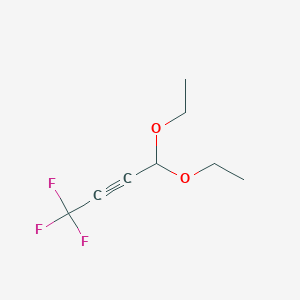

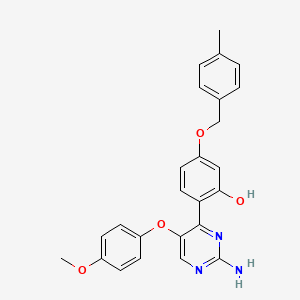

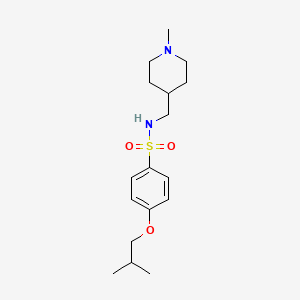

![molecular formula C22H22FN3O3S B3009619 ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251629-08-9](/img/structure/B3009619.png)

ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of amide bonds, thioether linkages, and the introduction of fluorinated aromatic rings. The papers provided discuss various synthetic methods that could be relevant. For example, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is described, which could be a step in synthesizing similar compounds . Additionally, the synthesis of novel compounds through three-component reactions involving benzothiazole derivatives and ethyl bromocyanoacetate is mentioned, which could be related to the synthesis of benzodiazepine derivatives .

Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a fused benzene and diazepine ring. The presence of substituents like the fluoro-substituted phenyl group and the thioether linkage can significantly affect the molecule's electronic distribution, stability, and reactivity. The papers do not provide direct analysis of the molecular structure of the compound , but they do discuss the confirmation of structures of related compounds using spectroscopic methods such as NMR, IR, and mass spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of a compound like "ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate" would be influenced by its functional groups. The amide bond formation is a common reaction in the synthesis of such molecules, and the thioether linkage could be formed through nucleophilic substitution reactions. The papers describe various reactions, including the synthesis of thiazolidin derivatives and the preparation of benzo[4,5]thiazolo[3,2-a]pyridine-4-carboxylate derivatives , which could provide insights into the types of chemical reactions that might be used to synthesize the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are determined by their molecular structure. The presence of a fluorinated aromatic ring could increase the compound's lipophilicity, potentially affecting its biological activity. The papers do not directly discuss the physical and chemical properties of the specific compound, but they do mention the good yields and mild reaction conditions for related syntheses, which could suggest stability under certain conditions .

Scientific Research Applications

Applications in Medicinal Chemistry

Platelet Aggregation Inhibitory Activity : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a similar compound, demonstrates potent inhibitory activity on human platelet aggregation and shows therapeutic potential for antithrombotic treatment, especially in acute phases (Hayashi et al., 1998).

Potential Anticancer Agent : A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, showed cytotoxic activity against human cancer cell lines and potential inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its effectiveness as an anticancer agent (Riadi et al., 2021).

Applications in Organic Synthesis

Synthesis of Benzodiazepine Derivatives : Ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate was synthesized using a one-pot, three-component condensation, showcasing the versatility of such compounds in organic synthesis (Li & Wang, 2014).

Development of Benzothiazole Derivatives : Ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl] acetates were synthesized and evaluated for anti-inflammatory, analgesic, and antioxidant activities, demonstrating the chemical's role in developing new pharmaceutical compounds (Attimarad et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[4-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c1-3-29-22(28)12-16-11-21(26-19-7-5-4-6-18(19)24-16)30-13-20(27)25-17-9-8-15(23)10-14(17)2/h4-11,24H,3,12-13H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVFQFMTCDVTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

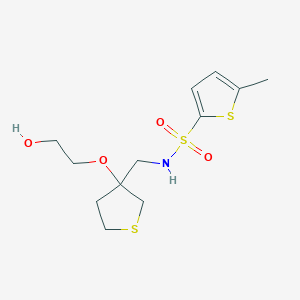

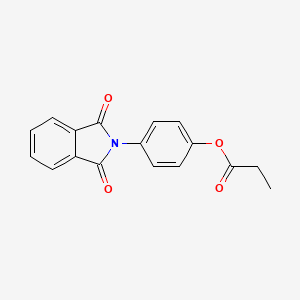

![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)

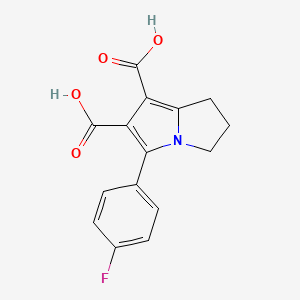

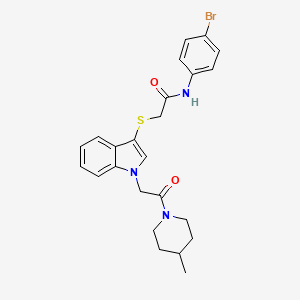

![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

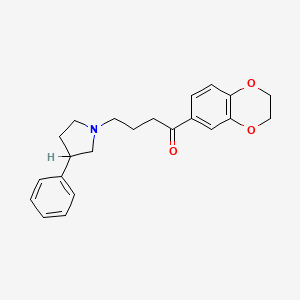

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)

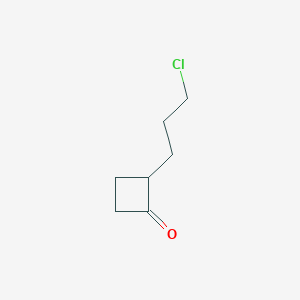

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)